Rabeprazole N-Oxide

Description

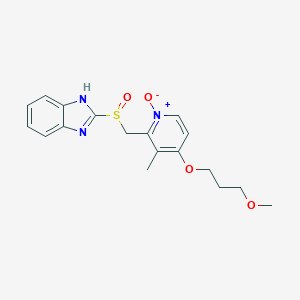

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEQFVVMBAVTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582520 | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924663-38-7 | |

| Record name | Rabeprazole N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rabeprazole N-Oxide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rabeprazole N-Oxide, a significant metabolite and impurity of the proton pump inhibitor (PPI) rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological context.

Core Compound Data

This compound, identified as a key related substance in the manufacturing and metabolism of rabeprazole, possesses the following core chemical identifiers.

| Parameter | Value | Reference(s) |

| CAS Number | 924663-38-7 | [1][2][3] |

| Molecular Formula | C₁₈H₂₁N₃O₄S | [1][4] |

| Molecular Weight | 375.44 g/mol | [1][3] |

| Synonyms | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, Rabeprazole EP Impurity D | [4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of a rabeprazole-related precursor. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol describes the synthesis of the N-oxide of a rabeprazole precursor, which can then be further reacted to yield this compound.

Materials:

-

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in 27 ml of chloroform.

-

Cool the solution to 5°C.

-

Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over approximately 1 hour, maintaining the temperature at 5°C.

-

Continue to stir the reaction mixture at 5°C for an additional hour.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer and concentrate it in vacuo.

-

Triturate the resulting residue with ethyl acetate to precipitate the product.

-

Filter the separated solid and dry it at 40°C overnight to yield the N-oxide product.

A visual representation of a synthetic pathway for this compound is provided below.

Caption: Synthetic pathway for this compound.

Analytical Methodologies

The quantification of this compound, particularly as an impurity in rabeprazole drug substances, is crucial for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a commonly employed technique.

Experimental Protocol: LC-MS for Impurity Quantification

This protocol outlines a general method for the quantification of impurities in rabeprazole, which would include this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI)

Chromatographic Conditions:

-

Column: Symmetry C18, 100 x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Elution: Gradient mode

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI)

-

Detection Mode: Selected Ion Recording (SIR)

Procedure:

-

Prepare standard solutions of this compound at known concentrations.

-

Prepare the sample solution of the rabeprazole drug substance.

-

Inject the standard and sample solutions into the LC-MS system.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound.

-

Construct a calibration curve from the standard solutions and quantify the amount of this compound in the sample.

Below is a diagram illustrating the analytical workflow for the quantification of this compound.

Caption: Analytical workflow for this compound.

Biological Role and Mechanism of Action

This compound is primarily recognized as a metabolite of rabeprazole. The metabolic fate of rabeprazole is diverse, with a significant portion being metabolized through non-enzymatic pathways. While some sources suggest that this compound may inhibit the H+/K+-ATPase enzyme in parietal cells, similar to the parent drug, comprehensive studies detailing its specific biological activity and mechanism of action are limited. Its primary role in a clinical and pharmaceutical context is as an impurity and a marker of rabeprazole metabolism.

The metabolic pathway of rabeprazole involves several enzymatic and non-enzymatic transformations.

Caption: Simplified metabolic pathway of Rabeprazole.

This technical guide serves as a foundational resource for professionals engaged in the research and development of rabeprazole and related compounds. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound.

References

The Formation of Rabeprazole N-Oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a proton pump inhibitor, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. While the primary metabolic pathways involving cytochrome P450 (CYP) enzymes and non-enzymatic reduction have been well-characterized, the formation of Rabeprazole N-Oxide as a metabolite is less understood. This technical guide provides a comprehensive overview of the current knowledge on the formation pathway of this compound. It synthesizes available data on rabeprazole metabolism, proposes a likely enzymatic pathway for N-oxidation, and presents detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction to Rabeprazole Metabolism

Rabeprazole is primarily metabolized in the liver through both enzymatic and non-enzymatic pathways. The major routes of metabolism are:

-

CYP-mediated oxidation: Cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are responsible for the oxidation of rabeprazole to its sulfone and desmethyl metabolites.[1][2]

-

Non-enzymatic reduction: A significant portion of rabeprazole is reduced to its thioether metabolite through a non-enzymatic pathway.[1][2]

This compound has been identified as a metabolite of rabeprazole, as well as a potential impurity in the synthesis of the drug substance.[3][4] Its formation involves the oxidation of the nitrogen atom on the pyridine ring of the rabeprazole molecule.

Proposed Formation Pathway of this compound

While direct enzymatic evidence for the formation of this compound is limited in the current literature, the chemical structure of rabeprazole, which contains a pyridine ring, suggests a likely role for Flavin-containing monooxygenases (FMOs). FMOs are a family of enzymes known to catalyze the N-oxidation of a wide variety of xenobiotics containing nitrogen heterocycles.[5][6]

The proposed metabolic pathway for the formation of this compound is illustrated below. It is hypothesized that rabeprazole is N-oxygenated by FMOs, and potentially to a lesser extent by CYP enzymes, to form this compound.

References

The Role of Rabeprazole N-Oxide as a Pharmaceutical Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Rabeprazole N-Oxide is a known process-related impurity and a metabolite of rabeprazole. This technical guide provides an in-depth overview of this compound, its formation, pharmacopeial limits, and the analytical methodologies for its control.

Chemical and Physical Properties

This compound is chemically designated as 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. It is also recognized by other names in various pharmacopeias, including Rabeprazole EP Impurity D and Rabeprazole USP Related Compound B.[1][2][3]

| Property | Value |

| Chemical Formula | C₁₈H₂₁N₃O₄S |

| Molecular Weight | 375.44 g/mol |

| Appearance | White to Off-White Solid |

| CAS Number | 924663-38-7 |

Formation and Pharmacopeial Status

This compound can be formed during the synthesis of Rabeprazole Sodium and is also a product of its metabolism in the body.[][5] The presence of this impurity is controlled within strict limits as defined by major pharmacopeias to ensure the quality and safety of the drug product.

The United States Pharmacopeia (USP) monograph for Rabeprazole Sodium lists this compound as "Rabeprazole Related Compound B" and specifies an acceptance criterion of not more than (NMT) 0.15%.[6]

Data Presentation: Pharmacopeial Specifications

The following table summarizes the pharmacopeial information for this compound.

| Pharmacopeia | Impurity Name | Acceptance Criteria (%) |

| USP | Rabeprazole Related Compound B | ≤ 0.15 |

| EP | Rabeprazole Impurity D | (Data not explicitly found in search results) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. Several synthetic routes have been described. A common approach involves the oxidation of the pyridine ring of a rabeprazole intermediate.

Methodology:

-

Starting Material: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.

-

Oxidation: The starting material is dissolved in a suitable solvent, such as chloroform.

-

Oxidizing Agent: An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 5°C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Analytical Method for Quantification of this compound

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound in rabeprazole drug substances and products.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Mobile Phase A: A mixture of a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 6.4) and acetonitrile (e.g., 90:10 v/v).

-

Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detection at 280 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and transfer a quantity of the rabeprazole sodium sample into a suitable volumetric flask.

-

Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile).

-

Sonicate if necessary to ensure complete dissolution.

-

Dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm membrane filter before injection.

System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests, including resolution between rabeprazole and its impurities, tailing factor, and theoretical plates.

Visualization of Key Pathways and Workflows

Metabolic Pathway of Rabeprazole

Rabeprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, as well as non-enzymatic pathways. This process leads to the formation of several metabolites, including this compound.[][5][7]

Caption: Metabolic pathway of Rabeprazole leading to the formation of key metabolites.

Experimental Workflow for Impurity Analysis

The analysis of this compound as a pharmaceutical impurity follows a structured workflow from sample preparation to data analysis and reporting.

Caption: A typical experimental workflow for the analysis of pharmaceutical impurities.

Biological Activity and Toxicological Profile

While this compound is primarily considered an impurity, its potential biological activity is of interest. As a metabolite, it may retain some of the pharmacological properties of the parent drug. Some in-vitro evidence suggests that this compound may have some inhibitory activity on the H+/K+-ATPase, the primary target of rabeprazole.[] However, comprehensive studies on its potency and clinical significance are limited.

The toxicological profile of this compound has not been extensively studied independently of the parent compound. The overall safety of rabeprazole has been well-established in clinical use, and the strict control of impurities like this compound to low levels ensures that their potential contribution to adverse effects is minimized.[9][10]

Conclusion

This compound is a well-characterized impurity of Rabeprazole, with established analytical methods for its control and defined limits in major pharmacopeias. A thorough understanding of its formation, properties, and analytical control is essential for ensuring the quality, safety, and efficacy of rabeprazole-containing drug products. Further research into the specific biological activities and toxicological profile of this compound could provide a more complete picture of its role as both a metabolite and a pharmaceutical impurity.

References

- 1. Rabeprazole EP Impurity D | 924663-38-7 [chemicea.com]

- 2. Rabeprazole EP Impurity D | 924663-38-7 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rabeprazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Rabeprazole N-Oxide: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a potent proton pump inhibitor (PPI), is widely used in the management of acid-related gastrointestinal disorders. During its synthesis and metabolism, various related substances are formed, including Rabeprazole N-Oxide (CAS RN: 924663-38-7). As a significant impurity and metabolite, a thorough understanding of the physicochemical properties and solubility of this compound is crucial for drug development, quality control, and safety assessment. This technical guide provides an in-depth overview of these key characteristics, complete with experimental protocols and visual workflows to support research and development activities.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | [2] |

| Molecular Formula | C18H21N3O4S | [3] |

| Molecular Weight | 375.44 g/mol | [3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >148°C (decomposition) to 161-163°C | [1][] |

| LogP (Predicted) | -0.23 | [5] |

| pKa | Data not available | |

| Solubility | Soluble in Chloroform, Methanol. | [1] |

Metabolic and Synthetic Relationship of this compound

This compound is recognized both as a metabolite of Rabeprazole and as a process-related impurity that can arise during drug synthesis.[6] The metabolic fate of Rabeprazole is complex, involving both enzymatic and non-enzymatic pathways. While the primary route of metabolism for Rabeprazole is a non-enzymatic reduction to a thioether metabolite, it is also metabolized to a lesser extent by cytochrome P450 isoenzymes, CYP2C19 and CYP3A4, which can lead to the formation of various metabolites, including the N-oxide.[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of active pharmaceutical ingredients (APIs) and their related substances. Below are generalized, yet detailed, methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used for the identification and purity assessment of a crystalline solid.

Principle: The capillary method involves heating a small, packed sample in a capillary tube and observing the temperature range from the initial melting of the first crystal to the complete liquefaction of the material.[7] Pure substances typically exhibit a sharp melting point, whereas impurities can cause a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Calibrated thermometer or digital temperature probe

-

Glass capillary tubes (closed at one end)

-

Sample grinder (mortar and pestle)

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable drying agent.[7][8]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the closed end of the tube on a hard surface to tightly pack the powder, aiming for a column height of 2.5-3.5 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to about 10-15°C below this temperature. Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7][9]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).

-

Reporting: The melting point is reported as the range T1-T2. For accuracy, perform the determination in triplicate.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility, absorption, and other biopharmaceutical properties of a drug molecule.

Principle: Potentiometric titration involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[10][11]

Apparatus:

-

Calibrated potentiometer (pH meter) with a suitable electrode

-

Autotitrator or manual burette

-

Stir plate and magnetic stir bar

-

Reaction vessel

Procedure:

-

Solution Preparation:

-

Prepare a standard solution of titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[10]

-

Accurately weigh and dissolve a specific amount of this compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be used.[12] The final concentration should be sufficient for accurate detection (e.g., 1 mM).[10]

-

Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[10]

-

-

Titration:

-

Place the sample solution in the reaction vessel with a stir bar and immerse the pH electrode.

-

If the sample is a weak acid, it may first be acidified to a low pH (e.g., pH 2) with the acidic titrant before starting the titration with the basic titrant.[10]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.[10]

-

Continue the titration well past the equivalence point to obtain a complete sigmoidal curve.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (dpH/dV) or second derivative (d²pH/dV²) of the titration curve to accurately determine the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point.[11]

-

Perform the titration at least in triplicate to ensure reproducibility.[10]

-

LogP Determination (RP-HPLC Method)

The logarithm of the partition coefficient (LogP), typically between n-octanol and water, is a measure of a compound's lipophilicity. It is a key determinant of a drug's membrane permeability and pharmacokinetic profile.

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common indirect method for LogP determination. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.[13][14]

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and UV or DAD detector

-

Reversed-phase column (e.g., C18)

-

Data acquisition and processing software

Procedure:

-

System Preparation:

-

Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

-

Calibration:

-

Prepare stock solutions of at least five to six reference compounds with known LogP values that span the expected range of the analyte.

-

Inject each reference compound individually and record its retention time (t_R_).

-

Calculate the retention factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding log k' values (x-axis). A linear relationship is expected.[15]

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample onto the HPLC system using the same chromatographic conditions as the standards and record its retention time.

-

Calculate the log k' for this compound.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log k' value.

-

For ionizable compounds, the pH of the mobile phase must be controlled to ensure the compound is in its neutral form.

-

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for controlling the quality and ensuring the safety of Rabeprazole drug products. This guide provides a consolidated source of available data and detailed experimental protocols for key characterization tests. The visualized workflows for metabolic relationships and experimental procedures offer a clear and logical guide for researchers. Further investigation into the experimental pKa and a full pH-solubility profile of this compound is recommended to complete the characterization of this important related substance.-Oxide is recommended to complete the characterization of this important related substance.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. This compound | CAS 924663-38-7 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination Of Melting Point for API – Scopeia [scopeia.com]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. enamine.net [enamine.net]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Rabeprazole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase, the proton pump of the gastric parietal cell.[1] A substituted benzimidazole prodrug, rabeprazole's distinct pharmacological profile is characterized by a rapid onset of action, attributable to its high pKa value which facilitates swift activation across a broad pH range.[1][2] Metabolism occurs via both cytochrome P450 (CYP) enzymatic pathways and a predominant non-enzymatic reduction. This dual metabolic clearance reduces the impact of CYP2C19 genetic polymorphisms on its pharmacokinetic profile compared to other PPIs.[3][4] The primary metabolites, rabeprazole thioether and rabeprazole sulfone, exhibit minimal to no significant antisecretory activity, indicating that the parent compound is overwhelmingly responsible for the therapeutic effect.[4] This guide provides a detailed examination of rabeprazole's molecular mechanism, metabolic fate, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Proton Pump Inhibition

Rabeprazole's therapeutic effect is localized to the secretory canaliculus of the gastric parietal cells, the final site of acid secretion.[5] The process is a multi-step cascade involving absorption, accumulation, activation, and irreversible inhibition.

-

Systemic Absorption and Parietal Cell Accumulation : Following oral administration, the enteric-coated formulation of rabeprazole is absorbed in the small intestine.[6] It then travels through the bloodstream to the gastric parietal cells.[5]

-

Acid-Catalyzed Activation : Rabeprazole is a prodrug, meaning it is administered in an inactive form. Within the highly acidic environment of the parietal cell's secretory canaliculus (pH ~1.2), the drug undergoes a rapid, acid-catalyzed conversion.[7] The pyridine moiety, with a pKa of approximately 5.0, becomes protonated.[1] This protonation traps the molecule and initiates a chemical rearrangement, transforming rabeprazole into its active form: a reactive tetracyclic sulfenamide intermediate.[1][7] Rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, which contributes to its faster onset of acid suppression.[1][7]

-

Covalent Binding and Irreversible Inhibition : The activated sulfenamide form of rabeprazole then forms permanent, covalent disulfide bonds with cysteine residues on the α-subunit of the H⁺/K⁺-ATPase enzyme.[5][7] This binding fundamentally alters the enzyme's conformation, thereby inhibiting its ability to pump hydrogen ions (H⁺) into the gastric lumen in exchange for potassium ions (K⁺).[5][8] This action is the final, rate-limiting step in gastric acid production.[9] Because the inhibition is irreversible, acid secretion is effectively suppressed until new H⁺/K⁺-ATPase pump units are synthesized and integrated into the parietal cell membrane.[1][5]

Metabolism of Rabeprazole and Metabolite Activity

Rabeprazole is extensively metabolized, primarily in the liver, through both enzymatic and non-enzymatic pathways.[10][11] Approximately 90% of a dose is converted to metabolites and excreted by the kidneys.[5]

-

Non-Enzymatic Pathway : The principal metabolic route is a non-enzymatic reduction to rabeprazole thioether (rabeprazole sulfide).[3][5] This pathway's prominence is a key differentiator for rabeprazole, making its clearance less dependent on the highly polymorphic CYP2C19 enzyme system compared to other PPIs.[3][12]

-

Enzymatic Pathways (Cytochrome P450) :

-

CYP3A4 : This enzyme mediates the oxidation of rabeprazole to rabeprazole sulfone, a major metabolite.[5][13]

-

CYP2C19 : This enzyme is responsible for the O-demethylation of rabeprazole.[3] The resulting desmethyl rabeprazole can then be converted non-enzymatically to desmethyl rabeprazole thioether.[3]

-

Pharmacological Activity of Metabolites

The primary metabolites of rabeprazole have been assessed for their antisecretory activity.

-

Rabeprazole Thioether : This is the main metabolite formed via non-enzymatic reduction.[5] Studies and product information indicate that it does not possess significant antisecretory activity.[4] While it is sometimes referred to as an "active metabolite" in some contexts, this may refer to its chemical reactivity rather than a direct inhibitory effect on the proton pump.[14]

-

Rabeprazole Sulfone : Formed by CYP3A4, this metabolite also lacks significant antisecretory activity.[4][5]

-

Other Metabolites : Thioether carboxylic acid and mercapturic acid conjugates are the most common metabolites found in urine and have no proton pump inhibiting activity.[5][12]

The lack of significant pharmacological activity from its main metabolites underscores that the clinical efficacy of rabeprazole is derived from the parent drug's action.[4]

Quantitative Data Summary

The clinical performance and pharmacological profile of rabeprazole are defined by several key quantitative parameters.

Table 1: Comparative Pharmacokinetics and Pharmacodynamics of Proton Pump Inhibitors

| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |

|---|---|---|---|---|

| Bioavailability | ~52%[5][10] | ~35-60% | ~80-85% | ~77% |

| Plasma Protein Binding | ~96.3-97%[5] | ~95% | ~97% | ~98% |

| Elimination Half-life | ~1 hour[5][10] | ~0.5-1 hour | ~1.5 hours | ~1 hour |

| Time to Peak Plasma (Tmax) | ~3.5 hours[5] | ~0.5-3.5 hours | ~1.7 hours | ~2.5 hours |

| pKa | ~5.0[7] | 4.0[2] | 3.9[2] | 3.8[2] |

| Activation Half-Life (pH 1.2) | 1.3 minutes[7] | 2.8 minutes[7] | 2.0 minutes[7] | 4.6 minutes[7] |

Table 2: In Vitro Inhibition of H⁺/K⁺-ATPase

| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole |

|---|---|---|---|---|

| Time to near-maximal inhibition (isolated hog vesicles) | ~5 minutes[7] | ~30 minutes[7] | ~30 minutes[7] | >50 minutes (50% inhibition)[7] |

| IC₅₀ (H⁺/K⁺-ATPase activity) | Data not consistently available in searched literature | Data varies by experimental condition | Data varies by experimental condition | Data varies by experimental condition |

Key Experimental Protocols

The characterization of rabeprazole's mechanism relies on specific in vitro assays that directly measure enzyme inhibition or the physiological consequence of that inhibition (acid secretion).

Experimental Protocol 1: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of rabeprazole on the enzymatic activity of the proton pump.[15]

-

Preparation of H⁺/K⁺-ATPase Enriched Vesicles :

-

Obtain fresh gastric mucosa (e.g., from pig or sheep).[15]

-

Homogenize the tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction containing the enzyme.[15]

-

Further purify the H⁺/K⁺-ATPase enriched vesicles using a Ficoll/sucrose density gradient centrifugation.[15]

-

Determine the total protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).[15]

-

-

ATPase Activity Assay :

-

Pre-incubate the purified vesicles with varying concentrations of rabeprazole in an acidic buffer (to facilitate drug activation).

-

Initiate the enzymatic reaction by adding Mg-ATP. The H⁺/K⁺-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).[15][16]

-

Stop the reaction after a defined incubation period.

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).[15]

-

Read the absorbance spectrophotometrically.

-

-

Data Analysis :

-

Calculate the percentage of enzyme activity inhibition for each rabeprazole concentration relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the rabeprazole concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of rabeprazole required to inhibit 50% of the H⁺/K⁺-ATPase activity.[15]

-

Experimental Protocol 2: [¹⁴C]Aminopyrine Uptake Assay for Acid Secretion

This assay quantitatively measures acid accumulation within cultured parietal cells as an indirect measure of proton pump activity.[17]

-

Cell Culture :

-

Culture primary parietal cells on Matrigel-coated plates until an appropriate confluency is reached.

-

-

Cell Treatment :

-

Stimulate the cultured parietal cells with a secretagogue, such as histamine (e.g., 100 µM), to induce acid secretion.[17]

-

Concurrently, incubate sets of cells with varying concentrations of rabeprazole for a predetermined period. Include a vehicle-only control group.

-

-

Radiolabel Incubation :

-

Add the radiolabeled weak base, [¹⁴C]aminopyrine, to the culture medium.

-

Incubate to allow the [¹⁴C]aminopyrine to diffuse into the cells and accumulate within the acidic canalicular spaces. In acidic environments, the weak base becomes protonated and is trapped, so its accumulation is proportional to acid production.

-

-

Measurement :

-

Terminate the incubation and wash the cells to remove any extracellular radiolabel.

-

Lyse the cells to release the trapped [¹⁴C]aminopyrine.

-

Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.[17]

-

-

Data Analysis :

-

Compare the [¹⁴C]aminopyrine accumulation in rabeprazole-treated cells to the stimulated control cells.

-

Calculate the percentage inhibition of acid secretion for each drug concentration and determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Rabeprazole: The Unique PPIs | ClinicSearch [clinicsearchonline.org]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. Rabeprazole - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 9. SMPDB [smpdb.ca]

- 10. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Pharmacokinetics and Bioavailability of Rabeprazole N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Rabeprazole N-Oxide, a metabolite of the proton pump inhibitor (PPI) rabeprazole. While extensive data exists for the parent drug, specific pharmacokinetic parameters for this compound are not widely published. This document synthesizes available information on the metabolism of rabeprazole, analytical methodologies for its quantification, and infers the likely pharmacokinetic profile of the N-Oxide metabolite. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Rabeprazole is a second-generation proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Like other PPIs, it is a prodrug that is converted to its active form in the acidic environment of gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme, the final step in gastric acid secretion. The metabolism of rabeprazole is extensive and occurs primarily in the liver, involving both enzymatic and non-enzymatic pathways.[1][2] This complex metabolic profile leads to the formation of several metabolites, including this compound. Understanding the pharmacokinetics of these metabolites is crucial for a complete characterization of the drug's disposition and potential for drug-drug interactions.

Metabolic Pathways of Rabeprazole

The metabolism of rabeprazole is unique among PPIs due to its significant non-enzymatic clearance pathway, which makes its pharmacokinetics less susceptible to genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2C19.[1]

The primary metabolic pathways are:

-

Non-Enzymatic Reduction: A major portion of rabeprazole is non-enzymatically reduced to rabeprazole thioether.[1]

-

Enzymatic Metabolism: Cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, are involved in the metabolism of the remaining fraction of rabeprazole.[1][2]

-

N-Oxidation: The formation of this compound is a recognized metabolic transformation, although it is considered a minor pathway.

The following diagram illustrates the metabolic conversion of rabeprazole.

Pharmacokinetics of Rabeprazole and its Metabolites

Rabeprazole

The pharmacokinetic parameters of rabeprazole have been well-characterized. Following oral administration, rabeprazole is rapidly absorbed, with peak plasma concentrations (Cmax) reached in approximately 3.5 hours. The absolute bioavailability is approximately 52%.[2] Rabeprazole is highly bound to plasma proteins (96.3-97%) and has a relatively short elimination half-life of about one hour.

Table 1: Pharmacokinetic Parameters of Rabeprazole (Parent Drug)

| Parameter | Value | Reference |

| Bioavailability | ~52% | [2] |

| Tmax (Time to Peak Plasma Concentration) | ~3.5 hours | |

| Cmax (Peak Plasma Concentration) | Dose-proportional | [2] |

| AUC (Area Under the Curve) | Dose-proportional | [4] |

| Elimination Half-life (t1/2) | ~1 hour | [2] |

| Protein Binding | 96.3 - 97% |

This compound

Bioavailability of this compound

The bioavailability of this compound following oral administration of rabeprazole has not been specifically determined. Given that it is a metabolite formed post-absorption, its "bioavailability" is dependent on the extent of its formation from the parent drug. As it is considered a minor metabolite, the systemic exposure to this compound is anticipated to be low.

Experimental Protocols

The quantification of rabeprazole and its metabolites in biological matrices is essential for pharmacokinetic studies. The following outlines a general experimental workflow for such an analysis.

General Experimental Workflow for Pharmacokinetic Analysis

Bioanalytical Method

A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the standard for quantifying rabeprazole and its metabolites in plasma.[6][7]

-

Sample Preparation: This crucial step aims to remove interfering substances from the plasma sample. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate plasma proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte of interest is retained on a solid sorbent while interferences are washed away.

-

-

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate rabeprazole and its metabolites from endogenous plasma components.[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion

The pharmacokinetic profile of rabeprazole is well-documented, highlighting its rapid absorption, moderate bioavailability, and primary metabolism via non-enzymatic and CYP-mediated pathways. This compound is a recognized but minor metabolite of rabeprazole. While specific pharmacokinetic parameters and the bioavailability of this compound have not been extensively reported, its systemic exposure is presumed to be low. Further studies employing sensitive and specific analytical methods, such as LC-MS/MS, would be necessary to definitively quantify the in vivo pharmacokinetics of this compound and to fully elucidate its contribution to the overall disposition of rabeprazole. This guide provides a framework for understanding the current knowledge and outlines the methodologies required for future research in this area.

References

- 1. ClinPGx [clinpgx.org]

- 2. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Rabeprazole N-Oxide Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of toxicity for Rabeprazole N-Oxide, a known impurity and metabolite of the proton pump inhibitor Rabeprazole.[1][2] In the current landscape of drug development, early-stage toxicity assessment is paramount to mitigate late-stage failures and ensure patient safety.[3][4] Non-testing methods, such as computational toxicology, offer a rapid and cost-effective approach to profile chemical entities for various toxicological endpoints.[5][6] This document outlines a systematic in silico workflow, from data acquisition and model selection to endpoint prediction and result interpretation. Key toxicological endpoints, including genotoxicity, hepatotoxicity, and cardiotoxicity, are addressed with detailed hypothetical protocols and data presented in a structured format. Furthermore, this guide employs Graphviz visualizations to elucidate complex experimental workflows and signaling pathways potentially implicated in this compound toxicity.

Introduction

Rabeprazole, a widely prescribed proton pump inhibitor, is used for the treatment of acid-related gastrointestinal disorders.[7] Like all pharmaceutical compounds, its metabolism and potential degradation can lead to the formation of related substances, such as this compound.[8] The toxicological profile of such impurities is of significant regulatory and safety concern. In silico toxicology leverages computational models to predict the adverse effects of chemicals, thereby reducing, refining, and replacing animal testing (the 3Rs).[9] These predictive models are broadly categorized into expert rule-based systems and statistical-based approaches, including Quantitative Structure-Activity Relationship (QSAR) models.[9][10]

This guide details a structured approach to predict the toxicity of this compound using a weight-of-evidence strategy, integrating predictions from multiple computational tools.

In Silico Toxicity Prediction Workflow

The prediction of chemical toxicity through computational methods follows a structured workflow, ensuring a systematic and reproducible assessment. This process begins with defining the chemical structure and culminates in a comprehensive toxicity profile.

Genotoxicity Assessment

Genotoxicity prediction is a critical component of safety assessment, particularly for pharmaceutical impurities, and is guided by the ICH M7 guideline.[9] This guideline advocates for the use of two complementary in silico methodologies: one expert rule-based and one statistical-based.

Experimental Protocol

-

Chemical Input: The canonical SMILES representation of this compound is obtained.

-

Expert Rule-Based System (e.g., Derek Nexus):

-

Statistical-Based System (e.g., Sarah Nexus):

-

The model uses a statistical algorithm trained on a large dataset of mutagenicity data to predict the outcome of an Ames test.

-

The prediction is based on structural fragments and their statistical correlation with mutagenicity.

-

Predicted Genotoxicity Data

| Endpoint | Prediction Tool | Result | Confidence | ICH M7 Class (Predicted) |

| Bacterial Mutagenicity | Derek Nexus | Negative | High | Class 5 |

| Bacterial Mutagenicity | Sarah Nexus | Negative | Moderate | Class 5 |

| In vitro Chromosomal Aberration | QSAR Model | Inconclusive | Low | N/A |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of drug withdrawal.[13] In silico models for DILI prediction often utilize machine learning algorithms trained on large datasets of compounds with known hepatotoxic effects.[10][14][15]

Experimental Protocol

-

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors for this compound are calculated (e.g., molecular weight, logP, topological polar surface area).

-

QSAR Model Application: The calculated descriptors are used as input for a validated DILI prediction model. These models can be based on various algorithms such as random forest, support vector machines, or deep neural networks.[10]

-

Mechanistic Insight (Optional): Some platforms, like DILIsym, can provide mechanistic insights by simulating the potential effects on key pathways involved in liver injury, such as bile salt export pump (BSEP) inhibition or mitochondrial dysfunction.[13]

-

Prediction Output: The model outputs a binary prediction (DILI positive/negative) or a probability score indicating the likelihood of hepatotoxicity.

Predicted Hepatotoxicity Data

| Prediction Model | Endpoint | Predicted Result | Probability |

| Random Forest QSAR | DILI Concern | Positive | 0.72 |

| Support Vector Machine | DILI Concern | Positive | 0.68 |

| DeepDILI | DILI Concern | Positive | 0.75 |

| Mechanistic Model | BSEP Inhibition | Possible | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known hepatotoxic potential of some PPIs.[16]

Cardiotoxicity Assessment

A primary concern for cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[17]

Experimental Protocol

-

Pharmacophore Modeling: A 3D pharmacophore model of the hERG channel binding site is used to screen this compound for features known to be essential for binding.

-

Molecular Docking: The 3D structure of this compound is docked into the homology model of the hERG channel to predict its binding affinity and pose.

-

Machine Learning Models: QSAR models trained on hERG inhibition data are used to predict the pIC50 value.[17]

-

Comprehensive In Vitro Proarrhythmia Assay (CiPA) Modeling: More advanced in silico models simulate the effect of the compound on multiple cardiac ion channels to predict a more comprehensive proarrhythmic risk.[18]

Predicted Cardiotoxicity Data

| Prediction Method | Endpoint | Predicted Result | Details |

| Pharmacophore Screening | hERG Binding | Low Likelihood | Lacks key hydrophobic and aromatic features |

| Molecular Docking | hERG Binding Affinity | Weak | Predicted pIC50 < 5 |

| QSAR Model | hERG Inhibition | Non-inhibitor | Predicted pIC50 = 4.8 |

| CiPA In Silico Model | Proarrhythmic Risk | Low | Minimal effect on simulated action potential |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Potential Signaling Pathway Perturbation

Based on the parent compound, Rabeprazole, and the general class of benzimidazoles, a potential area of toxicity could involve oxidative stress pathways. An in silico assessment can help generate hypotheses about which pathways might be affected.

Conclusion and Recommendations

This technical guide outlines a systematic in silico approach for the toxicological assessment of this compound. The hypothetical predictions suggest a low risk for genotoxicity and cardiotoxicity but indicate a potential concern for hepatotoxicity.

It is crucial to understand that in silico predictions are not a substitute for experimental testing but serve as a powerful tool for prioritizing compounds, guiding further testing, and contributing to a weight-of-evidence-based safety assessment.[5] Based on these illustrative in silico findings, it would be recommended to prioritize in vitro assays for hepatotoxicity (e.g., cytotoxicity in HepG2 cells, BSEP inhibition assay) to confirm the computational predictions. The genotoxicity potential is predicted to be low, but confirmatory Ames testing may be required depending on the regulatory context.

The continued development and validation of computational models will further enhance their predictive power and their role in ensuring the safety of pharmaceuticals and their related substances.[19][20]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 924663-38-7 [chemicalbook.com]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rabeprazole - Wikipedia [en.wikipedia.org]

- 8. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. optibrium.com [optibrium.com]

- 12. optibrium.com [optibrium.com]

- 13. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of in-silico drug cardiac toxicity evaluation system with consideration of inter-individual variability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational science in drug metabolism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

The Genesis of Rabeprazole's Metabolites: A Technical Deep Dive into Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of rabeprazole metabolites. Rabeprazole, a second-generation proton pump inhibitor (PPI), undergoes extensive biotransformation, resulting in a unique metabolic profile that influences its pharmacokinetic and pharmacodynamic properties. A significant feature of rabeprazole's metabolism is its lesser dependence on the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme compared to other PPIs, leading to more predictable clinical outcomes across different patient populations.[1][2] This document details the metabolic pathways, presents quantitative data on key metabolites, and outlines the experimental protocols utilized in their initial characterization.

Metabolic Pathways of Rabeprazole

Rabeprazole is primarily metabolized in the liver through both enzymatic and non-enzymatic pathways.[3][4][5] The two main routes of biotransformation are:

-

Non-Enzymatic Reduction: A substantial portion of rabeprazole is converted to rabeprazole thioether through a non-enzymatic reduction process.[1] This pathway is a key differentiator for rabeprazole, contributing to its reduced reliance on the CYP450 system.[6]

-

Enzymatic Oxidation and Demethylation: The cytochrome P450 system, specifically CYP3A4 and CYP2C19 , is involved in the metabolism of a smaller fraction of rabeprazole.[3][4][5][7]

These primary metabolites undergo further biotransformation. For instance, rabeprazole thioether can be converted to desmethyl rabeprazole thioether by CYP2C19.[1] The major metabolites ultimately excreted in the urine are thioether carboxylic acid and its mercapturic acid conjugate .[8]

Quantitative Data on Rabeprazole and its Metabolites

The following tables summarize the available quantitative data from pharmacokinetic and in vitro metabolism studies of rabeprazole and its primary metabolites.

Table 1: Pharmacokinetic Parameters of Rabeprazole and its Metabolites in Human Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-life (t½) (h) | Reference |

| Rabeprazole | 657.83 ± 250.86 | 3.7 ± 0.5 | 1479.81 ± 527.83 | 1.38 ± 0.24 | [9] |

| Total Radioactivity ([14C] Rabeprazole) | 1080 ± 215 | 0.33 ± 0.13 | Not Reported | 12.6 ± 3.4 | [8] |

Note: Data for individual metabolites' Cmax and AUC are not consistently reported in the initial characterization literature. The mass balance study indicated that in early plasma samples, rabeprazole was the major component, while in later samples, the thioether and thioether carboxylic acid metabolites were the main radioactive components.[8] Low levels of the sulfone metabolite were detected only in early plasma samples.[8]

Table 2: In Vitro Enzyme Kinetics of Rabeprazole Metabolism in Human Liver Microsomes

| Metabolic Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| (R)-Rabeprazole formation from Rabeprazole Thioether | CYP3A4 | 6.6 | 92 | [10] |

| (S)-Rabeprazole formation from Rabeprazole Thioether | CYP3A4 | 5.1 | 21 | [10] |

| Desmethylrabeprazole-thioether formation from Rabeprazole Thioether | CYP2C19 | 5.1 | 600 (pmol/min/nmol P450) | [10] |

| Desmethylrabeprazole-thioether formation from Rabeprazole Thioether | CYP2D6 | 15.1 | 736 (pmol/min/nmol P450) | [10] |

Table 3: Validation Parameters of Analytical Methods for Quantification of Rabeprazole and its Metabolites

| Analyte(s) | Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |

| Rabeprazole Enantiomers, Rabeprazole Thioether, Rabeprazole Sulfone | HPLC | Human Plasma | 5 - 1000 (Rabeprazole enantiomers, Sulfone), 10 - 1000 (Thioether) | 5 (Rabeprazole enantiomers, Sulfone), 10 (Thioether) | [11] |

| Rabeprazole | LC-MS/MS | Human Plasma | 50 - 2500 | 50 | [9] |

| Esomeprazole, Rabeprazole, Levosulpiride | UPLC-MS/MS | Human Plasma | 0.1 - 2000 | 0.1 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of rabeprazole metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of rabeprazole in a controlled in vitro system.

Materials and Reagents:

-

Rabeprazole analytical standard

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., omeprazole)

-

Incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), rabeprazole (final concentration, e.g., 1 µM), and potassium phosphate buffer.

-

Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with constant shaking.

-

Time-point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Preparation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining rabeprazole and the formed metabolites.

Quantification of Rabeprazole and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the simultaneous quantification of rabeprazole and its major metabolites in human plasma samples.

Materials and Reagents:

-

Human plasma samples

-

Reference standards for rabeprazole and its metabolites

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

C18 reversed-phase HPLC column

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile.

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the supernatant onto the C18 column.

-

Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

The eluent from the column is introduced into the ESI source of the mass spectrometer.

-

Detect and quantify rabeprazole and its metabolites using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards.

-

Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The discovery and initial characterization of rabeprazole's metabolites have been pivotal in understanding its clinical pharmacology. The prominent non-enzymatic pathway to rabeprazole thioether distinguishes it from other PPIs and contributes to its consistent pharmacokinetic profile. The enzymatic pathways involving CYP3A4 and CYP2C19, although less dominant, are crucial for the formation of other key metabolites. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with rabeprazole and its metabolic profile. Further research focusing on the pharmacodynamic activity and potential drug-drug interactions of the individual metabolites will continue to refine our understanding of this important therapeutic agent.

References

- 1. ClinPGx [clinpgx.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rabeprazole - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of Rabeprazole N-Oxide Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rabeprazole N-Oxide is a significant metabolite and impurity of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] As mandated by regulatory bodies like the ICH, the presence of impurities in active pharmaceutical ingredients (APIs) must be monitored and controlled.[1] Therefore, the availability of a highly pure this compound reference standard is crucial for the development of analytical methods, validation, and quality control applications in the pharmaceutical industry.[3] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of a suitable precursor. The following protocol is based on established chemical principles for N-oxidation and sulfoxidation reactions. A common method involves the oxidation of Rabeprazole Sulfide or a related intermediate.[4][5]

Materials and Reagents:

-

2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

-

meta-Chloroperbenzoic acid (m-CPBA), 70-77%

-

Dichloromethane (DCM) or Chloroform

-

Saturated Sodium Bicarbonate solution

-

Sodium Sulfate (anhydrous)

-

Methanol

-

Ethyl Acetate

Protocol:

-

Dissolution: Dissolve Rabeprazole Sulfide (1 equivalent) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution to a temperature between -10°C and 5°C using an ice-salt bath.[4][5]

-

Reagent Addition: Add m-CPBA (approximately 2.0-2.2 equivalents) portion-wise to the stirred solution over 30-45 minutes, ensuring the temperature remains in the specified range. The use of a slight excess of m-CPBA facilitates the oxidation of both the pyridine nitrogen and the sulfide group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product will be used in the subsequent purification step.

Part 2: Purification of this compound by Crystallization

Purification is critical to remove by-products, particularly the Rabeprazole sulfone-N-oxide, which can form from over-oxidation.[1] The N-oxide's stability in various pH conditions simplifies the purification process.[6]

Materials and Reagents:

-

Crude this compound

-

Methanol (MeOH)

-

Ethyl Acetate (AcOEt)

Protocol:

-

Initial Dissolution: Transfer the crude this compound into a clean flask. Add a minimal amount of methanol and heat the mixture to approximately 50°C to facilitate dissolution.[6]

-

Crystallization Induction: Stir the solution at room temperature for 15-20 minutes. Slowly add ethyl acetate to the solution, which will act as an anti-solvent and induce precipitation of the product.[6]

-

Cooling and Precipitation: Continue stirring the suspension for about one hour at room temperature, then cool the mixture to 0-5°C for at least 30 minutes to maximize the precipitation of the purified product.[6]

-

Filtration: Filter the solid product using a Buchner funnel.

-

Washing: Wash the collected solid with a cold mixture of methanol and ethyl acetate, followed by a wash with cold ethyl acetate to remove residual impurities.

-

Drying: Dry the purified solid under vacuum at 40°C overnight to yield the this compound reference standard as a white to off-white solid.[2][]

Data Presentation

Quantitative data related to the synthesis and characterization of this compound are summarized below.

Table 1: Synthesis and Purification Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | Rabeprazole Sulfide | [4][5] |

| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | [4][5] |

| Reaction Solvent | Dichloromethane or Chloroform | [4][5] |

| Reaction Temperature | -10°C to 5°C | [4] |

| Typical Yield (Crude) | 70-85% | [4][6] |

| Purification Method | Crystallization | [6] |

| Crystallization Solvents | Methanol / Ethyl Acetate |[6] |

Table 2: Analytical Characterization of this compound Reference Standard

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [] |

| Synonym | Rabeprazole EP Impurity D, Rabeprazole USP Related Compound B | [3][] |

| Molecular Formula | C18H21N3O4S | [2][] |

| Molecular Weight | 375.44 g/mol | [2][] |

| Appearance | White to Off-White Solid | [2][] |

| Purity (by HPLC) | > 98.5% | [6] |

| HPLC RRT | ~0.47 (Relative to Rabeprazole peak) | [8] |

| Storage Condition | Refrigerate (2-8°C), protected from light |[9][10] |

Visualizations

Synthesis Workflow

Caption: Workflow for the chemical synthesis of crude this compound.

Purification and Analysis Workflow

Caption: Workflow for purification and analytical qualification of the reference standard.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 924663-38-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Rabeprazole EP Impurity D | 924663-38-7 | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. scribd.com [scribd.com]

- 10. clearsynth.com [clearsynth.com]

Application Note: Quantification of Rabeprazole N-Oxide using a Stability-Indicating HPLC Method

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. During its synthesis and storage, process-related impurities and degradation products can arise, one of which is Rabeprazole N-Oxide. Monitoring and quantifying such impurities is crucial for ensuring the quality, safety, and efficacy of rabeprazole sodium in pharmaceutical formulations. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The chromatographic method utilizes a reversed-phase C18 column with a gradient elution of a phosphate buffer and an organic solvent mixture. This allows for the effective separation of this compound from the parent drug, rabeprazole, and other known impurities.[1][3] Detection is performed using a UV detector, as both rabeprazole and its impurities show significant absorbance at specific wavelengths.[4][5][6] Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibrated standard.

Experimental Protocols